![molecular formula C18H33NO5 B12679515 2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid CAS No. 94094-48-1](/img/structure/B12679515.png)
2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid is a chemical compound with the molecular formula C18H33NO5 and a molecular weight of 343.458 Da This compound is characterized by its unique structure, which includes a cyclohexyl group, a hydroxypropyl group, and a nonanedioic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid typically involves the reaction of cyclohexylamine with a suitable precursor, such as a nonanedioic acid derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The process may also involve the use of catalysts to increase the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nonanedioic acid backbone can be reduced to form a diol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyl ketone or aldehyde derivatives.
Reduction: Formation of cyclohexyl diol derivatives.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(3-Cyclohexyl-3-hydroxypropyl)amino]octanedioic acid
- 2-[(3-Cyclohexyl-3-hydroxypropyl)amino]decanedioic acid
- 2-[(3-Cyclohexyl-3-hydroxypropyl)amino]dodecanedioic acid
Uniqueness
2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its cyclohexyl group and hydroxypropyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
94094-48-1 |
|---|---|
Molekularformel |
C18H33NO5 |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid |
InChI |
InChI=1S/C18H33NO5/c20-16(14-8-4-3-5-9-14)12-13-19-15(18(23)24)10-6-1-2-7-11-17(21)22/h14-16,19-20H,1-13H2,(H,21,22)(H,23,24) |
InChI-Schlüssel |
LXBFYJPGFHKQAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(CCNC(CCCCCCC(=O)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12679434.png)
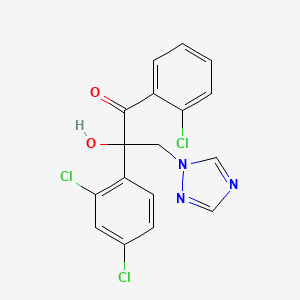
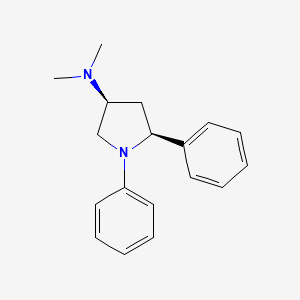
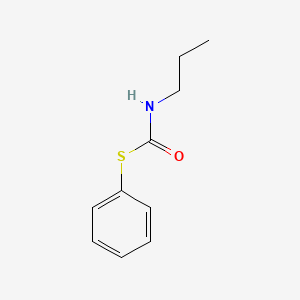
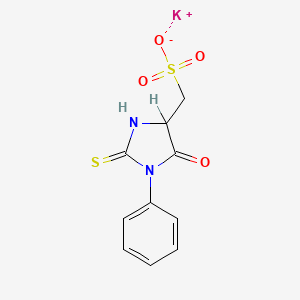
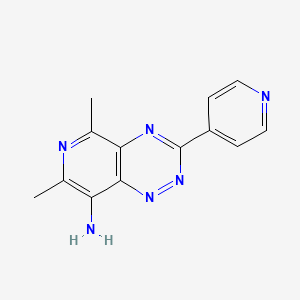

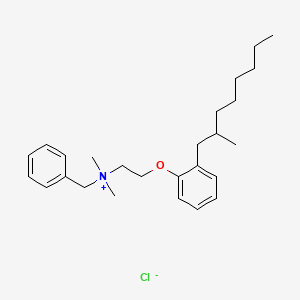



![Methyl [1-adamantyloxy(methoxy)phosphoryl]formate](/img/structure/B12679489.png)
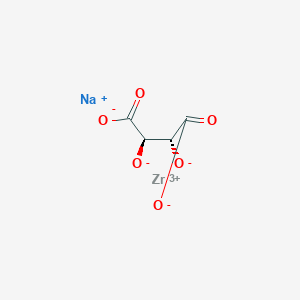
![4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole](/img/structure/B12679502.png)
